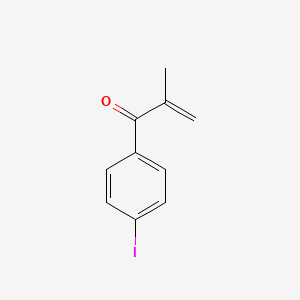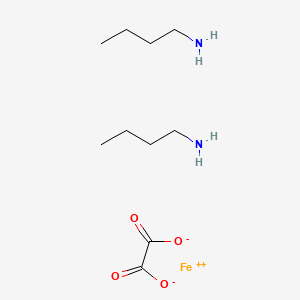
Iron, (ethanedioato(2-)-O,O')bis(1-butanamine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is a coordination compound that features iron as the central metal atom. This compound is characterized by the presence of ethanedioate (oxalate) ligands and 1-butanamine ligands. Coordination compounds like this one are of significant interest due to their diverse applications in various fields, including catalysis, material science, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- typically involves the reaction of iron salts with ethanedioic acid (oxalic acid) and 1-butanamine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the iron center. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + \text{C}_2\text{O}_4^{2-} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_2(\text{C}_4\text{H}_9\text{NH}_2)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Dissolution of iron salts in water.
- Addition of ethanedioic acid and 1-butanamine under stirring.
- pH adjustment to facilitate ligand coordination.
- Filtration and purification of the resulting coordination compound.
化学反応の分析
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The ligands (ethanedioate and 1-butanamine) can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Ligand Substitution: Reagents such as ammonia or phosphines can be used to replace the existing ligands.
Coordination: Conditions typically involve aqueous or organic solvents and controlled temperatures.
Major Products
Oxidation-Reduction: Products may include different oxidation states of iron complexes.
Ligand Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
科学的研究の応用
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
作用機序
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ethanedioate and 1-butanamine ligands stabilize the iron center and influence its reactivity. The compound can interact with biological molecules, potentially affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
Iron(III) oxalate: Similar coordination environment but lacks the 1-butanamine ligands.
Iron(III) acetylacetonate: Another iron coordination compound with different ligands.
Iron(III) chloride: A simple iron salt without complex ligands.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is unique due to the combination of ethanedioate and 1-butanamine ligands, which provide specific stability and reactivity properties. This combination allows for unique applications in catalysis, material science, and potential therapeutic uses.
特性
CAS番号 |
80660-60-2 |
|---|---|
分子式 |
C10H22FeN2O4 |
分子量 |
290.14 g/mol |
IUPAC名 |
butan-1-amine;iron(2+);oxalate |
InChI |
InChI=1S/2C4H11N.C2H2O4.Fe/c2*1-2-3-4-5;3-1(4)2(5)6;/h2*2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChIキー |
ZMMPLOJCMLHFCL-UHFFFAOYSA-L |
正規SMILES |
CCCCN.CCCCN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


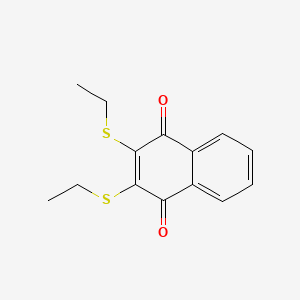

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
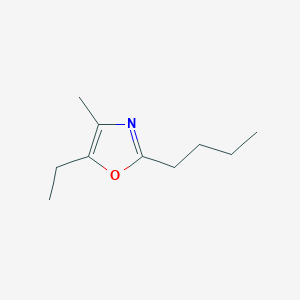
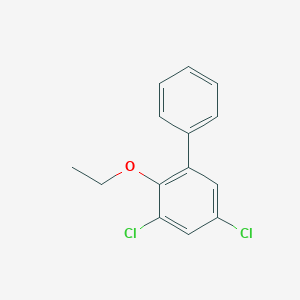
![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)

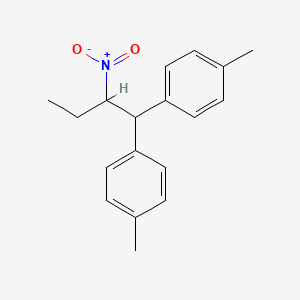
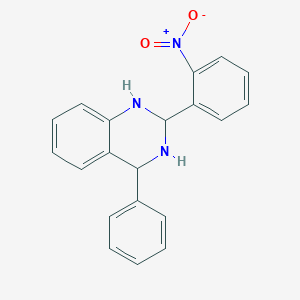
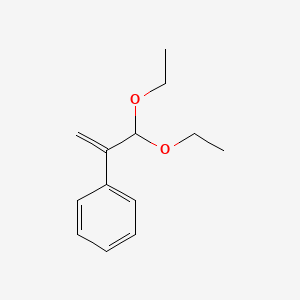
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
